Cas no 1019604-57-9 (N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine)
![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine structure](https://ja.kuujia.com/scimg/cas/1019604-57-9x500.png)
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine 化学的及び物理的性質
名前と識別子
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- N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine
- 1,4-Dioxaspiro[4.5]decan-8-amine, N-(2-methoxyethyl)-
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- インチ: 1S/C11H21NO3/c1-13-7-6-12-10-2-4-11(5-3-10)14-8-9-15-11/h10,12H,2-9H2,1H3
- InChIKey: GWIXDROZFWUWOK-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCC(NCCOC)CC2)OCC1
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164527-0.05g |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 0.05g |
$624.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374278-1g |
n-(2-Methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 97% | 1g |
¥4918 | 2023-02-27 | |
Ambeed | A581124-1g |
N-(2-Methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 97% | 1g |
$470.0 | 2024-04-26 | |
Enamine | EN300-164527-50mg |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 50mg |
$407.0 | 2023-09-22 | ||
Enamine | EN300-164527-100mg |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 100mg |
$427.0 | 2023-09-22 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8378-10g |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 95% | 10g |
¥14062.0 | 2024-04-26 | |
Enamine | EN300-164527-500mg |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 500mg |
$465.0 | 2023-09-22 | ||
Enamine | EN300-164527-2500mg |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 2500mg |
$949.0 | 2023-09-22 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8378-100.0mg |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 95% | 100.0mg |
¥1134.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8378-250mg |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
1019604-57-9 | 95% | 250mg |
¥1517.0 | 2024-04-26 |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amineに関する追加情報
Professional Introduction to N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS No. 1019604-57-9)
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine, a compound with the chemical identifier CAS No. 1019604-57-9, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic amine derivative has garnered considerable attention due to its unique structural framework and potential applications in drug development. The compound's molecular architecture, featuring a spirocyclic core connected by an amine functional group and an ethoxyethyl side chain, positions it as a versatile intermediate in the synthesis of complex molecules.
The< strong>N-(2-methoxyethyl) moiety in the molecule introduces a hydrophilic ethoxyethyl group, which can enhance solubility and bioavailability in biological systems. This feature is particularly valuable in medicinal chemistry, where optimizing solubility is often critical for drug efficacy. The spirocyclic structure itself, characterized by a rigid bicyclic system, contributes to the compound's stability and resistance to metabolic degradation, making it an attractive candidate for long-acting pharmaceuticals.
In recent years, there has been growing interest in spirocyclic compounds due to their diverse pharmacological properties. Spirocycles are known for their ability to mimic natural product scaffolds and exhibit unique binding interactions with biological targets. The< strong>1,4-dioxaspiro[4.5]decan-8-amine core of this compound provides a scaffold that can be modified to target various biological pathways. For instance, spirocyclic amides have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression.
Recent studies have highlighted the potential of spirocyclic amine derivatives as kinase inhibitors. These compounds can disrupt aberrant signaling pathways that are often implicated in diseases such as cancer and autoimmune disorders. The< strong>amine functional group in N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine allows for further derivatization, enabling the creation of libraries of compounds with tailored pharmacological profiles. This flexibility makes it an invaluable tool for high-throughput screening and rational drug design.
The< strong>2-methoxyethyl side chain not only enhances solubility but also provides a site for further functionalization through etherification or other chemical modifications. This adaptability is crucial for developing novel therapeutic agents that can interact with specific biological targets with high affinity and selectivity. The combination of these features makes N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine a promising candidate for further exploration in medicinal chemistry.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core efficiently. These methodologies not only improve the accessibility of the compound but also allow for the introduction of chiral centers, which are essential for many biologically active molecules.
In addition to its pharmaceutical applications, N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine has potential uses in materials science and chemical biology. Its unique structural features make it suitable for designing molecular probes that can interact with biological macromolecules such as proteins and nucleic acids. These probes can be used to study protein-protein interactions and other cellular processes at a molecular level.
The< strong>dioxaspiro scaffold is particularly interesting because it combines two heterocyclic rings into a single molecular entity. This arrangement can lead to enhanced stability and unique electronic properties, making it useful in the development of new materials with applications in optoelectronics and catalysis. Furthermore, the compound's ability to undergo selective modifications allows chemists to fine-tune its properties for specific applications.
Evaluation of N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine has been conducted through both computational modeling and experimental studies. Molecular dynamics simulations have been used to predict how this compound might interact with biological targets at an atomic level. These simulations provide insights into binding affinities and potential side effects, which are critical factors in drug development.
In vitro assays have further validated the compound's potential as a pharmacological agent. Studies have shown that derivatives of this spirocyclic amine can inhibit enzymes involved in inflammation and cancer progression effectively. The< strong>N-(2-methoxyethyl) group appears to play a crucial role in modulating binding interactions by enhancing solubility while maintaining potency.
The future prospects of N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new synthetic routes. Collaborative efforts between academia and industry are likely to accelerate the development of novel derivatives with improved therapeutic profiles.
In conclusion, N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine represents a significant advancement in pharmaceutical chemistry with its unique structural features and versatile applications.< strong>CAS No. 1019604-57-9 identifies this compound as a valuable intermediate in drug development.< strong>Spirocyclic,< strong>dioxaspiro,< strong>N-(2-methoxyethyl),andamine functionalities contribute to its potential as a therapeutic agent by enhancing solubility,binding affinity,and metabolic stability.
Further research is warranted to fully harness its pharmacological potential.
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